tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19794348
InChI: InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)
SMILES:
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate

CAS No.:

Cat. No.: VC19794348

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)
Standard InChI Key OAFVRMHLHJWKMK-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N

Introduction

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and an amino acid derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is characterized by its unique structural elements, which include a carbamate functional group and a chiral center derived from the amino acid.

Synthesis and Reactions

The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate typically involves several key steps starting from readily available starting materials. Common reagents used in reactions involving this compound include coupling agents like EDCI and HOBt, similar to those used in the synthesis of other carbamate derivatives . The specific conditions, such as temperature, solvent choice, and pH, are optimized to enhance yield and purity during synthesis.

Biological Activity and Applications

This compound exhibits potential biological activity due to its ability to interact with various molecular targets. Its structure suggests it may modulate enzyme activity or receptor interactions, making it a candidate for further investigation in pharmacological studies. The specific mechanisms of action would depend on the biological context and the targets involved.

CompoundMolecular FormulaUnique Features
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamateC16H31N3O3Carbamate functional group, chiral center
tert-Butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamateC15H29N3O3Contains a piperidine ring instead of pyrrolidine

Research Findings and Future Directions

Research on tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is focused on understanding its interactions with biological macromolecules. These studies help elucidate its mechanism of action and potential therapeutic applications. Understanding these interactions is crucial for optimizing its efficacy as a drug candidate.

Given the limited availability of specific research findings directly related to this compound in the provided sources, further investigation into its biological activity and potential applications is warranted. The compound's unique structure provides a versatile platform for further chemical modifications, setting it apart from simpler analogs and enhancing its potential utility in medicinal chemistry.

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